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molecular formula C11H10O3 B1349069 Methyl 2-oxo-4-phenylbut-3-enoate CAS No. 6395-86-4

Methyl 2-oxo-4-phenylbut-3-enoate

Cat. No. B1349069
M. Wt: 190.19 g/mol
InChI Key: ZWDYRZGSCHGREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247448B2

Procedure details

2 ml of concentrated sulfuric acid are added dropwise to a suspension of 5.9 g (30 mmol) sodium 2-oxo-4-phenylbut-3-enoate (1) (Synth. Commun., (1996), 26(11), 2231) in 100 ml of methanol. The mixture is refluxed for 8 hours and stirred overnight at room temperature. A light insoluble material is filtered off and the filtrate is concentrated to half its volume and poured into 300 ml of water. The pasty solid obtained is extracted with dichloromethane and washed with aqueous 5% sodium hydrogen carbonate solution and then with water. The resulting solution is dried over sodium sulfate. The solvent is evaporated off under vacuum. The residue (4.2 g) is purified by flash chromatography (SiO2, 70/30 CH2Cl2/heptane).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
sodium 2-oxo-4-phenylbut-3-enoate
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[O:6]=[C:7]([CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:8]([O-:10])=[O:9].[Na+].[CH3:20]O>>[O:6]=[C:7]([CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:8]([O:10][CH3:20])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
sodium 2-oxo-4-phenylbut-3-enoate
Quantity
5.9 g
Type
reactant
Smiles
O=C(C(=O)[O-])C=CC1=CC=CC=C1.[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
A light insoluble material is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to half its volume
ADDITION
Type
ADDITION
Details
poured into 300 ml of water
CUSTOM
Type
CUSTOM
Details
The pasty solid obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with dichloromethane
WASH
Type
WASH
Details
washed with aqueous 5% sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
The residue (4.2 g) is purified by flash chromatography (SiO2, 70/30 CH2Cl2/heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O=C(C(=O)OC)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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